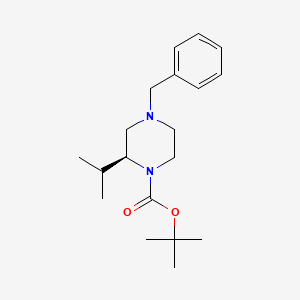

(S)-tert-butyl 4-benzyl-2-isopropylpiperazine-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl (2S)-4-benzyl-2-propan-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2/c1-15(2)17-14-20(13-16-9-7-6-8-10-16)11-12-21(17)18(22)23-19(3,4)5/h6-10,15,17H,11-14H2,1-5H3/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKIFDHXCLAUQA-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(S)-tert-butyl 4-benzyl-2-isopropylpiperazine-1-carboxylate (CAS Number: 674791-99-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. While specific mechanisms are less documented, compounds in the piperazine class often exhibit interactions with neurotransmitter receptors and enzymes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related piperazine derivatives. For instance, compounds with similar structures have shown moderate activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, with Minimum Inhibitory Concentration (MIC) values ranging from 10.6 to 94.7 μg/mL . Although direct data on this compound is limited, it is reasonable to hypothesize similar effects based on structural analogs.

Cytotoxicity Studies

Cytotoxicity assays using various human cancer cell lines have been employed to evaluate the potential antitumor effects of piperazine derivatives. For example, certain piperazine compounds exhibited IC50 values ranging from 3.0 to 19.9 μM against HL60 and MCF7 cell lines . The specific cytotoxic profile for this compound remains to be fully elucidated.

Case Studies and Research Findings

- Influenza Virus Inhibition : A study explored novel inhibitors for influenza neuraminidase, highlighting the importance of amino group interactions in inhibiting viral replication. While not directly tested on this compound, the findings suggest that similar compounds could serve as effective antiviral agents .

- Alkaloid Research : Research into plant-derived alkaloids has shown that structural modifications can significantly impact biological activity. Compounds exhibiting structural similarities to this compound have been noted for their diverse pharmacological profiles, including neuroprotective and anticancer activities .

Data Summary Table

類似化合物との比較

Comparison with Similar Compounds

Piperazine derivatives with tert-butyl carbamate groups are widely explored due to their modular synthesis and tunable properties. Below is a comparative analysis of structurally related compounds:

Substituent Diversity and Structural Analogues

Physicochemical Properties

- Solubility : The benzyl and isopropyl groups in the target compound reduce aqueous solubility compared to simpler analogues like tert-butyl 4-methylpiperazine-1-carboxylate (log P ≈ 2.5 vs. 1.8) .

- Thermal Stability : tert-Butyl carbamates generally decompose above 200°C, but electron-withdrawing substituents (e.g., chloroethyl) may lower stability .

Critical Analysis of Research Findings

- Stereochemical Impact : The (S)-configuration in the target compound is understudied in most analogues. highlights enantiomer-specific bioactivity, suggesting a research gap in chiral piperazine pharmacology .

- Yield Discrepancies : High-yielding syntheses (e.g., 98% in ) contrast with moderate yields (58% in ), emphasizing the role of substituent complexity and reaction optimization .

- Safety Profiles : Chloroethyl and azide substituents () pose toxicity risks, necessitating careful handling compared to benign groups like methyl or benzyl .

Q & A

Q. What are the optimal synthetic routes for preparing (S)-tert-butyl 4-benzyl-2-isopropylpiperazine-1-carboxylate?

The synthesis typically involves multi-step functionalization of a piperazine core. A common approach for analogous tert-butyl piperazine carboxylates includes nucleophilic substitution under reflux conditions. For example, tert-butyl piperazine-1-carboxylate derivatives are synthesized by reacting pre-functionalized aryl halides (e.g., 5-bromo-2-chloropyrimidine) with the piperazine precursor in polar aprotic solvents like 1,4-dioxane or DMF, using potassium carbonate as a base at 110°C for 12 hours . For stereochemical control, chiral auxiliaries or enantioselective catalysis may be employed, as seen in (S)-configured piperazine derivatives .

Q. How can the purity and structural integrity of this compound be validated?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, tert-butyl groups show characteristic singlets at ~1.4 ppm in ¹H NMR .

- LCMS : To verify molecular weight and detect impurities.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and molecular conformation, as demonstrated in tert-butyl diazoacetylpiperazine derivatives .

- Chiral HPLC : To assess enantiomeric purity, critical for (S)-configured compounds .

Q. What solvents and reaction conditions are critical for preserving the tert-butyl carbamate group during synthesis?

The tert-butyl carbamate (Boc) group is base-sensitive. Reactions should avoid strong bases (e.g., NaOH) and prolonged heating. Mild bases like K₂CO₃ in aprotic solvents (e.g., 1,4-dioxane) at 110°C are effective for substitutions without Boc cleavage . Post-reaction workup with aqueous washes at neutral pH helps retain the Boc group.

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity or stereoselectivity of this compound?

Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity in substitutions or steric effects from the isopropyl and benzyl groups. Molecular docking studies may also explore interactions with biological targets, such as enzymes or receptors, leveraging crystallographic data from related piperazine-carboxylates .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies (e.g., unexpected NOE effects in NMR vs. X-ray torsion angles) require cross-validation:

Q. How can reaction yields be optimized for introducing the 4-benzyl and 2-isopropyl groups?

- Temperature Control : Higher temperatures (110–120°C) improve kinetics but may risk racemization.

- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) for Suzuki couplings to introduce aryl groups.

- Protecting Group Strategy : Sequential protection/deprotection (e.g., Boc for piperazine, Fmoc for benzyl) to avoid side reactions .

Q. What are the challenges in determining the absolute configuration of the (S)-enantiomer?

- Single-Crystal X-ray Diffraction : The gold standard, using anomalous scattering effects with Cu-Kα radiation .

- Electronic Circular Dichroism (ECD) : Correlates Cotton effects with known (S)-configured analogs.

- Synthetic Correlation : Comparing optical rotation with literature values of structurally similar (S)-piperazines .

Q. How does steric hindrance from the tert-butyl and isopropyl groups influence reactivity?

Steric bulk reduces nucleophilic substitution rates at the piperazine nitrogen. For example, tert-butyl groups slow down acylation reactions, requiring longer reaction times or elevated temperatures. Molecular mechanics simulations (e.g., using MMFF94 force fields) can quantify steric effects for reaction optimization .

Data Analysis and Methodological Considerations

Q. What statistical methods are recommended for analyzing reaction yield data across multiple trials?

Q. How can high-throughput screening (HTS) be applied to derivative synthesis?

Automated platforms (e.g., capsule-based synthesis systems) enable parallel reactions under varied conditions. For example, tert-butyl piperazine carboxylates have been synthesized in 58–95% yields using HTS-optimized protocols with real-time LCMS monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。